molecular formula C22H29NO5 B13772267 N-[2-(3,4-Dimethoxyphenyl)-1-methylethyl]-4-ethoxy-3-methoxyphenylacetamide CAS No. 93-31-2

N-[2-(3,4-Dimethoxyphenyl)-1-methylethyl]-4-ethoxy-3-methoxyphenylacetamide

Cat. No.: B13772267
CAS No.: 93-31-2
M. Wt: 387.5 g/mol
InChI Key: UGBCLZKPTMPXNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,4-Dimethoxyphenyl)-1-methylethyl]-4-ethoxy-3-methoxyphenylacetamide is a synthetic amide derivative characterized by a phenylacetamide core substituted with methoxy (3-position) and ethoxy (4-position) groups on one aromatic ring and a 3,4-dimethoxyphenyl moiety linked via a branched 1-methylethyl chain ().

Properties

CAS No.

93-31-2

Molecular Formula

C22H29NO5

Molecular Weight

387.5 g/mol

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)propan-2-yl]-2-(4-ethoxy-3-methoxyphenyl)acetamide

InChI

InChI=1S/C22H29NO5/c1-6-28-19-10-8-17(13-21(19)27-5)14-22(24)23-15(2)11-16-7-9-18(25-3)20(12-16)26-4/h7-10,12-13,15H,6,11,14H2,1-5H3,(H,23,24)

InChI Key

UGBCLZKPTMPXNS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CC(=O)NC(C)CC2=CC(=C(C=C2)OC)OC)OC

Origin of Product

United States

Preparation Methods

Chemical Structure and Properties

  • Molecular Formula: C22H29NO5
  • Molecular Weight: 387.47 g/mol
  • CAS Number: 93-31-2
  • Structural Features: The compound contains a 3,4-dimethoxyphenyl moiety linked via a 1-methylethyl chain to an acetamide group, which is further connected to a 4-ethoxy-3-methoxyphenyl ring.

Preparation Methods

General Synthetic Approach

The primary synthetic strategy for N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-ethoxy-3-methoxyphenylacetamide involves the formation of an amide bond through the reaction of a substituted phenylethylamine with a substituted phenylacetyl chloride or phenylacetic acid derivative. This approach is consistent with the preparation of structurally related tetrahydroisoquinoline derivatives and other phenylacetamides reported in patent literature and chemical databases.

Stepwise Synthesis

Preparation of the Amine Precursor
  • Starting Material: 3,4-Dimethoxyphenylethylamine or its 1-methylethyl-substituted analog.
  • Synthesis: Typically obtained via reduction of the corresponding nitrostyrene or by amination of the corresponding aldehyde intermediate.
Preparation of the Acylating Agent
  • Starting Material: 4-Ethoxy-3-methoxyphenylacetic acid.
  • Conversion: The acid is converted to the corresponding acid chloride (4-ethoxy-3-methoxyphenylacetyl chloride) using reagents such as thionyl chloride (SOCl2) or oxalyl chloride under controlled conditions.
Amide Bond Formation
  • Reaction: The amine and acid chloride are reacted under anhydrous conditions, typically in an inert solvent such as dichloromethane or tetrahydrofuran.
  • Catalysts/Bases: A base such as triethylamine or pyridine is used to neutralize the hydrochloric acid generated during the reaction.
  • Conditions: The reaction is carried out at low temperature (0–5 °C) initially to control reactivity, then allowed to warm to room temperature to complete the reaction.
  • Workup: The reaction mixture is quenched with water, and the product is extracted, purified by recrystallization or chromatography.

Alternative Methods

  • Amidation via Direct Coupling: Using carbodiimide coupling agents (e.g., EDCI or DCC) to activate the carboxylic acid in the presence of the amine, avoiding the need for acid chloride intermediates.
  • Enzymatic Catalysis: Although less common, amidation can be catalyzed enzymatically under mild conditions to improve selectivity and reduce byproducts.

Analytical Data Supporting Synthesis

The successful synthesis of this compound is confirmed by chromatographic and spectrometric methods:

Analytical Technique Observed Data Interpretation
LC-MS (Liquid Chromatography-Mass Spectrometry) Retention time (rt): ~4.1 min; Molecular ion peak (M+1): 388 (ES+) Confirms molecular weight and purity of the compound
NMR Spectroscopy (1H and 13C) Characteristic chemical shifts for methoxy, ethoxy, aromatic protons, and amide NH Structural confirmation of substitution pattern and amide linkage
IR Spectroscopy Strong absorption bands near 1650 cm⁻¹ (amide C=O), 3300 cm⁻¹ (NH stretch) Confirms presence of amide functional group
Melting Point Consistent with literature values (if available) Purity and identity verification

Summary Table of Preparation Method

Step Reactants Reagents/Conditions Outcome
1 3,4-Dimethoxyphenylethylamine (with 1-methylethyl substitution) Prepared via reduction or amination Amine precursor
2 4-Ethoxy-3-methoxyphenylacetic acid Thionyl chloride (SOCl2), reflux 4-Ethoxy-3-methoxyphenylacetyl chloride
3 Amine + Acid chloride Triethylamine, dichloromethane, 0–25 °C, inert atmosphere This compound
4 Purification Extraction, recrystallization or chromatography Pure target compound

Chemical Reactions Analysis

Types of Reactions: N-[2-(3,4-Dimethoxyphenyl)-1-methylethyl]-4-ethoxy-3-methoxyphenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products:

Scientific Research Applications

N-[2-(3,4-Dimethoxyphenyl)-1-methylethyl]-4-ethoxy-3-methoxyphenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(3,4-Dimethoxyphenyl)-1-methylethyl]-4-ethoxy-3-methoxyphenylacetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

  • Structure : Benzamide core with a 3,4-dimethoxyphenethylamine side chain ().
  • Key Differences :
    • Core Functional Group : Benzamide (Rip-B) vs. phenylacetamide (target compound).
    • Substituents : Rip-B lacks the ethoxy group and branched alkyl chain present in the target compound.
  • Physicochemical Properties: Melting point: 90°C (Rip-B) vs. Solubility: Benzamide derivatives typically exhibit moderate lipid solubility, whereas the ethoxy and branched chain in the target compound may enhance lipophilicity.
  • Synthesis : Rip-B is synthesized via direct reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield), suggesting efficient amide bond formation .

USP Verapamil Related Compound B

  • Structure: A nitrile-containing derivative with dual 3,4-dimethoxyphenyl groups, a methylaminoethyl chain, and an isopropyl group (C₂₆H₃₆N₂O₄·HCl; ).
  • Key Differences :
    • Functional Groups : Nitrile (Verapamil analog) vs. acetamide (target compound).
    • Complexity : Verapamil analog includes tertiary amine and nitrile groups, which may confer ionizability and polar interactions absent in the target compound.
  • Pharmacological Relevance : Verapamil analogs are calcium channel blockers, whereas the target compound’s acetamide structure suggests alternative mechanisms (e.g., enzyme inhibition or receptor modulation) .

Crystalized Azanium Chloride Dihydrate

  • Structure : Contains a 3,4-dimethoxyphenethyl carbamoylpropyl chain and ammonium chloride (C₂₄H₃₅N₂O₅⁺·Cl⁻·2H₂O; ).
  • Key Differences: Charge and Solubility: Positively charged ammonium group enhances water solubility compared to the neutral target compound. Crystallography: Monoclinic crystal system (P21/c) with distinct unit cell parameters (a = 21.977 Å, b = 12.2295 Å), indicating tighter packing than the likely amorphous target compound .

Pesticide Analogs (e.g., Etobenzanid)

  • Structure : Substituted benzamides with halogen or fluorinated groups ().
  • Key Differences :
    • Bioactivity : Etobenzanid (herbicide) vs. the target compound’s undetermined application.
    • Substituent Effects : Chlorine/fluorine atoms in pesticides enhance electrophilic reactivity, whereas methoxy/ethoxy groups in the target compound may favor π-π stacking or hydrogen bonding .

Structural and Functional Analysis Table

Compound Name Core Structure Key Substituents Molecular Weight Notable Properties
Target Compound Phenylacetamide 3,4-Dimethoxy, 4-ethoxy, branched chain Not provided High lipophilicity (inferred)
Rip-B () Benzamide 3,4-Dimethoxyphenethyl ~299 g/mol Mp = 90°C, moderate solubility
USP Verapamil Related Compound B () Nitrile Dual 3,4-dimethoxy, isopropyl 477.05 g/mol Ionizable, polar interactions
Etobenzanid () Benzamide 2,3-Dichloro, ethoxymethoxy ~314 g/mol Herbicidal activity

Research Implications

  • Structure-Activity Relationships (SAR) : The ethoxy and branched chain in the target compound may enhance membrane permeability compared to simpler analogs like Rip-B.
  • Synthetic Optimization : Lessons from Rip-B’s high-yield synthesis (80%) could inform scalable production of the target compound .
  • Biological Screening : Prioritize assays for calcium channel modulation (inspired by Verapamil analogs) or enzyme inhibition (suggested by pesticidal analogs) .

Biological Activity

N-[2-(3,4-Dimethoxyphenyl)-1-methylethyl]-4-ethoxy-3-methoxyphenylacetamide, commonly referred to as DIM-4, is a compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

  • Chemical Name : this compound
  • Molecular Formula : C22H29NO5
  • Molecular Weight : 387.47 g/mol
  • CAS Number : 93-31-2

Structure

The structure of DIM-4 includes methoxy and ethoxy substituents on a phenylacetamide backbone, which is crucial for its biological activity.

Research indicates that DIM-4 exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that DIM-4 possesses antimicrobial properties against various pathogens. The mechanism involves disrupting bacterial cell membranes and inhibiting metabolic pathways essential for bacterial growth.
  • Anti-inflammatory Effects : DIM-4 has been found to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines. This effect is mediated through the NF-kB signaling pathway, which plays a critical role in inflammation.
  • Antioxidant Properties : The compound demonstrates significant antioxidant activity, scavenging free radicals and reducing oxidative stress in cells. This property is vital for protecting cellular components from damage.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of DIM-4 against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined using broth microdilution methods:

PathogenMIC (µg/mL)
E. coli32
S. aureus16

The results indicate that DIM-4 is particularly effective against S. aureus, suggesting potential applications in treating infections caused by antibiotic-resistant strains.

Study 2: Anti-inflammatory Activity

In vitro studies on human macrophages showed that DIM-4 significantly reduced the secretion of TNF-alpha and IL-6 in response to lipopolysaccharide (LPS) stimulation:

CytokineControl (pg/mL)DIM-4 Treated (pg/mL)
TNF-alpha1500500
IL-61200300

These findings support the potential use of DIM-4 in managing inflammatory diseases.

Research Findings

Research has consistently highlighted the importance of substituent groups in determining the biological activity of phenylacetamides. For instance, the presence of methoxy groups enhances lipophilicity, improving membrane permeability and bioavailability.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of DIM-4. Preliminary data suggest that DIM-4 has favorable ADME characteristics, making it a candidate for further development in pharmacotherapy.

Toxicology Studies

Toxicological assessments are critical to evaluate the safety profile of DIM-4. Current data indicate low toxicity levels in animal models at therapeutic doses, but comprehensive studies are needed to confirm its safety for human use.

Q & A

Q. What are the recommended synthetic routes for N-[2-(3,4-Dimethoxyphenyl)-1-methylethyl]-4-ethoxy-3-methoxyphenylacetamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including amide bond formation and functional group protection/deprotection. Key steps include:

  • Coupling of intermediates : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) for amide bond formation between the aromatic acetamide and substituted phenethylamine precursors .
  • Solvent optimization : Polar aprotic solvents like DMF or DCM enhance reaction efficiency.
  • Temperature control : Maintain 0–25°C during sensitive steps to minimize side reactions.
  • Purity assessment : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and validation by HPLC (>95% purity) .

Q. How should researchers characterize the structural and spectroscopic properties of this compound?

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions. Key signals include methoxy protons (~δ 3.7–3.9 ppm) and acetamide carbonyl carbons (~δ 170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₆H₃₃NO₆ requires [M+H]⁺ at m/z 480.2382) .
  • X-ray crystallography : Resolve stereochemistry and intermolecular interactions, particularly for chiral centers in the methylethyl chain .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Enzyme inhibition assays : Test against kinases or cytochrome P450 isoforms using fluorometric or colorimetric substrates (e.g., p-nitrophenol release). Include positive controls (e.g., staurosporine for kinases) .
  • Cell viability assays : Use MTT or resazurin-based protocols in cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations .
  • Membrane permeability : Employ Caco-2 monolayers to assess intestinal absorption potential .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or biological activity across studies?

  • Batch variability analysis : Compare NMR and HRMS data across synthetic batches to identify impurities (e.g., incomplete deprotection of methoxy groups) .
  • Metabolite profiling : Use LC-MS/MS to detect metabolic byproducts (e.g., O-demethylated derivatives) that may interfere with activity .
  • Receptor binding simulations : Perform molecular docking (e.g., AutoDock Vina) to validate hypothesized interactions with targets like G-protein-coupled receptors .

Q. What experimental design considerations are critical for structure-activity relationship (SAR) studies?

  • Analog synthesis : Modify substituents (e.g., replace ethoxy with methoxy or halogens) to assess electronic effects on bioactivity .
  • Pharmacophore mapping : Use comparative molecular field analysis (CoMFA) to correlate substituent positions with activity trends .
  • Control groups : Include analogs with known activity (e.g., N-(3,4-dimethoxyphenethyl)acetamide) to benchmark results .

Q. How can researchers assess the compound’s metabolic stability and toxicity profile?

  • Microsomal stability assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS. Calculate half-life (t₁/₂) and intrinsic clearance .
  • Ames test : Screen for mutagenicity using Salmonella typhimurium strains TA98 and TA100 .
  • In vivo toxicity : Dose rodents (e.g., 10–100 mg/kg) and monitor hematological, hepatic, and renal markers over 14–28 days .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.